1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one
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Overview
Description
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C16H22N6O and its molecular weight is 314.393. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activity
1-(4-((1-Phenyl-1H-Tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one derivatives have shown significant antifungal activity. For instance, a study by Upadhayaya et al. (2004) synthesized a series of compounds with this structure, demonstrating substantial activity against various fungal cultures including Candida spp., C. neoformans, and Aspergillus spp. (Upadhayaya et al., 2004).
Antidepressant and Antianxiety Properties
Compounds with similar structures have been investigated for their antidepressant and antianxiety effects. Kumar et al. (2017) synthesized derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, demonstrating significant reduction in immobility times in animal models, indicating potential antidepressant properties (Kumar et al., 2017).
Potential in Treating Psychotic Disorders
In the field of psychopharmacology, derivatives of this compound have been explored for their potential in treating psychotic disorders. A study by Raviña et al. (2000) synthesized a series of butyrophenones with affinity for dopamine and serotonin receptors, suggesting their potential use as antipsychotic agents (Raviña et al., 2000).
Central Nervous System Applications
Derivatives of this compound have been evaluated for potential applications in treating central nervous system disorders. Bauer et al. (1976) synthesized spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents, investigating their efficacy against conditions such as depression (Bauer et al., 1976).
Crystal Structure Analysis
The crystal structure and molecular properties of related compounds have been studied, providing insights into their chemical behavior and potential applications. For example, Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis of novel piperazine derivatives, contributing to the understanding of their molecular properties (Kumara et al., 2017).
Antibacterial Properties
Some derivatives have shown promising antibacterial properties. A study by Rajkumar et al. (2014) synthesized piperazine derivatives exhibiting excellent antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Rajkumar et al., 2014).
Anti-tuberculosis Potential
Compounds with this structure have also been evaluated for their anti-tuberculosis properties. Naidu et al. (2016) synthesized and evaluated a series of benzo[d]isoxazole derivatives for their in vitro anti-tubercular activity, demonstrating moderate to good activity against Mycobacterium tuberculosis (Naidu et al., 2016).
Mechanism of Action
Target of Action
Compounds with tetrazole moieties are known to interact with various enzymes and receptors in organisms .
Mode of Action
It’s known that tetrazole derivatives can form hydrogen bonds with amino acids in the active pockets of enzymes, which can result in significant binding energy .
Biochemical Pathways
Tetrazole derivatives are known to exhibit a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .
Pharmacokinetics
The synthesized compounds in a related study were found to obey all five rules with good bioavailability .
Result of Action
Some synthesized compounds with tetrazole moieties have shown significant cytotoxic effects .
Action Environment
It’s known that the generation of similar compounds can occur faster under solvent-free conditions .
Future Directions
Properties
IUPAC Name |
1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-2-6-16(23)21-11-9-20(10-12-21)13-15-17-18-19-22(15)14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFRSFPZDKRGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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